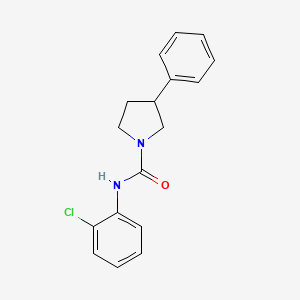
N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying its reactivity, stability, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, optical activity, etc. Computational methods can also be used to predict some of these properties .Applications De Recherche Scientifique
1. Potential as Anti-HIV Agent
Compounds related to N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide have been investigated for their potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. For example, derivatives such as 1-(2-chlorobenzoyl)-2-phenylpyrrolidine-2-carboxamide have been studied for their structural properties in the context of inhibiting HIV-1 (Tamazyan et al., 2002).
2. Antibacterial Applications
Research has been conducted on derivatives of this compound for their antibacterial properties. Compounds with a similar structure have shown moderate to good activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli (Desai et al., 2008).
3. Insecticidal and Acaricidal Activities
Derivatives of this compound have been synthesized and evaluated for their potential as insecticides and acaricides. Studies indicate that some derivatives exhibit moderate larvicidal activity against pests like the oriental armyworm and also show acaricidal activity (Yongqiang Li et al., 2012).
4. Anti-Inflammatory and Antioxidant Activities
Compounds structurally related to this compound have been synthesized and screened for their anti-inflammatory and antioxidant activities. These derivatives showed promising results comparable to standard drugs like ibuprofen and ascorbic acid (K. P. Kumar et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-8-4-5-9-16(15)19-17(21)20-11-10-14(12-20)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIKKEOQPQAHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

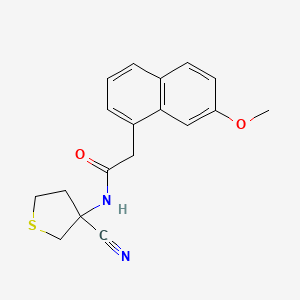
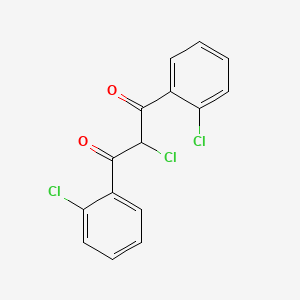
![N-(4-fluorobenzyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2477328.png)
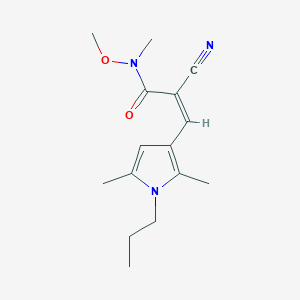

![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)

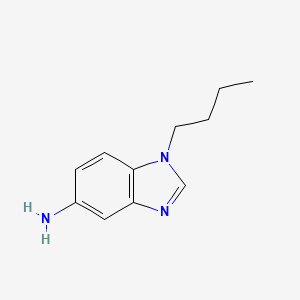
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)

![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)
